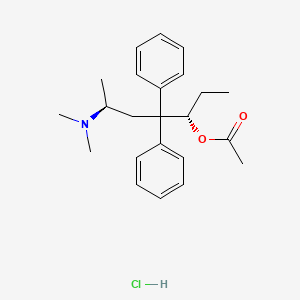

Levomethadyl acetate hydrochloride

Übersicht

Beschreibung

Levomethadylacetat-Hydrochlorid, auch bekannt als Levacetylmethadol, ist ein synthetisches Opioid-Analgetikum. Es ist strukturell ähnlich wie Methadon und wird hauptsächlich zur Behandlung der Opioidabhängigkeit eingesetzt. Levomethadylacetat-Hydrochlorid hat eine lange Wirkdauer aufgrund seiner aktiven Metaboliten .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Levomethadylacetat-Hydrochlorid wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Acetylmethadol ausgehen. Die Synthese umfasst die Acetylierung von Methadol, gefolgt von der Trennung des Racemats, um das Levo-Isomer zu erhalten. Das Endprodukt wird dann in seine Hydrochloridsalzform umgewandelt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Levomethadylacetat-Hydrochlorid beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die strikte Kontrolle von Reaktionsparametern wie Temperatur, Druck und pH-Wert, um die gewünschte Produktqualität zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen

Levomethadylacetat-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um ihr entsprechendes N-Oxid-Derivat zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre demethylierten Formen umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Alkylhalogenide und Acylchloride werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: N-Oxid-Derivate.

Reduktion: Demethylierte Metaboliten.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Levomethadylacetat-Hydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Referenzverbindung in der analytischen Chemie zur Entwicklung analytischer Methoden verwendet.

Biologie: Für seine Auswirkungen auf zelluläre Prozesse und Rezeptor-Interaktionen untersucht.

Medizin: In der klinischen Forschung zur Behandlung der Opioidabhängigkeit und Schmerzbehandlung eingesetzt.

Industrie: Im Einsatz bei der Entwicklung neuer Synthesewege und pharmazeutischer Formulierungen.

Wirkmechanismus

Levomethadylacetat-Hydrochlorid wirkt als μ-Opioid-Rezeptor-Agonist. Es bindet an die μ-Opioid-Rezeptoren im zentralen Nervensystem und führt zu analgetischen und sedierenden Wirkungen. Die Verbindung wirkt auch als nichtkompetitiver α3β4 neuronaler nikotinischer Acetylcholinrezeptor-Antagonist, was zu seinem gesamten pharmakologischen Profil beiträgt .

Wissenschaftliche Forschungsanwendungen

Efficacy in Opioid Dependence Treatment

Clinical Studies:

- Randomized Controlled Trials : A pivotal study conducted at Johns Hopkins University evaluated the dose-related efficacy of levomethadyl acetate in 180 opioid-dependent patients over 17 weeks. Patients were assigned to low, medium, and high-dose groups (25/25/35 mg, 50/50/70 mg, and 100/100/140 mg respectively) administered thrice weekly. The results indicated that higher doses significantly increased the percentage of patients who remained abstinent from opioids, with 34% of high-dose patients remaining abstinent compared to only 11% and 14% in the low- and medium-dose groups .

- Retention Rates : Although levomethadyl acetate showed promise in reducing heroin use, retention rates were found to be lower compared to methadone treatment during the induction phase . This highlights a critical area for further investigation regarding patient acceptance and long-term adherence.

Comparative Studies with Methadone

Levomethadyl acetate has been compared with methadone in various studies:

- Retention and Efficacy : While both medications are effective for treating opioid dependence, levomethadyl acetate was shown to be more effective than methadone in reducing heroin use but had lower retention rates .

- Pharmacokinetics : The pharmacokinetic profiles suggest that levomethadyl acetate may offer a more stable plasma concentration due to its longer half-life, which could lead to fewer withdrawal symptoms between doses compared to daily methadone administration .

Safety and Adverse Effects

While generally considered safe when monitored properly, levomethadyl acetate has been associated with several adverse effects:

- Cardiac Risks : There have been increasing reports of severe cardiac events, including QT interval prolongation and Torsades de Pointes. These risks necessitate careful monitoring of patients on this medication .

- Common Side Effects : The most frequently reported side effect is constipation; however, other side effects may include sedation and potential withdrawal symptoms upon cessation .

Case Studies

Several case studies have highlighted the practical applications of levomethadyl acetate:

- Case Study Analysis : In a cohort of patients treated with LAAM, significant reductions in illicit drug use were reported alongside improvements in overall quality of life measures. However, challenges regarding patient retention were noted, emphasizing the need for supportive counseling during treatment .

Wirkmechanismus

Levomethadyl acetate hydrochloride acts as a μ-opioid receptor agonist. It binds to the μ-opioid receptors in the central nervous system, leading to analgesic and sedative effects. The compound also acts as a noncompetitive α3β4 neuronal nicotinic acetylcholine receptor antagonist, contributing to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methadon: Ähnlich in Struktur und Funktion, erfordert aber eine tägliche Verabreichung.

Buprenorphin: Partieller Agonist an μ-Opioid-Rezeptoren mit einem anderen Sicherheitsprofil.

Naltrexon: Opioid-Antagonist, der zur Behandlung der Opioidabhängigkeit eingesetzt wird.

Einzigartigkeit

Levomethadylacetat-Hydrochlorid ist einzigartig durch seine lange Wirkdauer, die im Vergleich zu Methadon eine seltenere Dosierung ermöglicht. Seine aktiven Metaboliten tragen zu seiner verlängerten Wirkung bei, was es zu einer wertvollen Option für die Behandlung der Opioidabhängigkeit macht .

Biologische Aktivität

Levomethadyl acetate hydrochloride (LAAM) is a synthetic opioid agonist primarily utilized in the treatment of opioid dependence. Its pharmacological profile, including its mechanism of action, metabolism, and clinical efficacy, has been extensively studied. This article consolidates findings from various research studies and clinical trials to provide a comprehensive overview of the biological activity of LAAM.

LAAM acts primarily as a μ-opioid receptor agonist , similar to methadone, but with distinct pharmacokinetic properties. It effectively modulates neurotransmitter release by binding to opioid receptors, leading to reduced pain perception and decreased opioid cravings in dependent individuals. The drug's action involves:

- Opioid Receptor Interaction : LAAM binds to μ-opioid receptors, inhibiting the release of nociceptive neurotransmitters and reducing withdrawal symptoms.

- Calcium-Dependent Potassium Channels : LAAM opens calcium-dependent inwardly rectifying potassium channels, which contributes to its analgesic effects .

Pharmacokinetics

The pharmacokinetic profile of LAAM is characterized by:

- Absorption : Rapid absorption from an oral solution.

- Protein Binding : Approximately 80% protein-bound.

- Metabolism : LAAM undergoes extensive first-pass metabolism into more active metabolites—nor-levomethadyl acetate and dinor-levomethadyl acetate—enhancing its therapeutic effects .

- Half-Life : The half-life of LAAM is approximately 2.6 days, allowing for thrice-weekly dosing regimens .

| Parameter | Value |

|---|---|

| Protein Binding | ~80% |

| Half-Life | 2.6 days |

| Metabolites | Nor-LAAM, Dinor-LAAM |

Clinical Efficacy

Several studies have evaluated the efficacy of LAAM in treating opioid dependence. A notable randomized controlled trial conducted at Johns Hopkins University involved 180 opioid-dependent volunteers and compared different dosing regimens:

- Dosing Regimens :

- Low-dose: 25 mg, 25 mg, 35 mg

- Medium-dose: 50 mg, 50 mg, 70 mg

- High-dose: 100 mg, 100 mg, 140 mg

The study found that higher doses were associated with improved outcomes in terms of retention in treatment and reduced self-reported heroin use. Specifically:

- Retention Rates : No significant differences among groups; however, higher doses correlated with greater abstinence from opioids.

- Self-Reported Use : The high-dose group reported using heroin on an average of 2.5 days in the previous month compared to higher usage in lower dose groups (4.1 days for medium and 6.3 days for low) .

Case Studies

- Eissenberg et al. Study (1998) :

- Retention in Treatment :

Adverse Effects

Common adverse effects associated with LAAM treatment include:

- Constipation

- Sedation

- Nausea

- Potential for overdose if misused

The incidence of adverse effects does not appear to be directly related to dosage levels .

Eigenschaften

IUPAC Name |

[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBPQRGCVJOTNT-COBSGTNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020500 | |

| Record name | Levomethadyl acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43033-72-3 | |

| Record name | Levomethadyl acetate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43033-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levomethadyl acetate hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043033723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomethadyl acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Heptanol, 6-(dimethylamino)-4,4-diphenyl-, acetate (ester), hydrochloride, (3S,6S)-(-)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOMETHADYL ACETATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B54CW5KG52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.